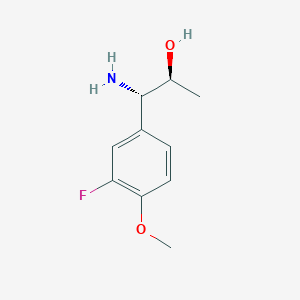

(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Description

(1S,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a chiral amino alcohol derivative featuring a fluorinated and methoxy-substituted aromatic ring. Its stereochemistry and substituent positioning (3-fluoro, 4-methoxy) distinguish it from related compounds.

Properties

Molecular Formula |

C10H14FNO2 |

|---|---|

Molecular Weight |

199.22 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |

InChI Key |

KIZLDJWEOXVVQS-QUBYGPBYSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=C(C=C1)OC)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)F)N)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Condensation Step : The aldehyde group of 3-fluoro-4-methoxybenzaldehyde reacts with the primary amine of (S)-(-)-1-phenylethylamine to form an imine intermediate.

- Reduction Step : The imine is reduced in situ to the corresponding amine using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).

Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane (DCM) or methanol |

| Temperature | Room temperature to mild heating (20–40 °C) |

| Reducing Agent | Sodium triacetoxyborohydride |

| Reaction Time | Several hours (typically 4–24 hours) |

| Workup | Aqueous quench followed by extraction |

Purification

The crude product is purified by standard chromatographic techniques such as silica gel column chromatography to isolate the pure (1S,2S) amino alcohol with high enantiomeric purity.

Industrial Scale Considerations

For industrial production, the same synthetic route is scaled up with optimization of parameters such as:

- Solvent selection to improve safety and reduce environmental impact.

- Temperature control to maximize yield and stereoselectivity.

- Use of continuous flow reactors to enhance reaction efficiency and reproducibility.

- Automation of purification steps to handle large volumes efficiently.

Alternative Synthetic Approaches

While reductive amination is the primary method, alternative methods reported in related amino alcohol syntheses include:

- Chiral resolution of racemic mixtures using chiral acids or chromatography.

- Asymmetric catalytic hydrogenation of prochiral precursors.

- Epoxide ring opening with chiral amines (less common for this specific compound but relevant for similar amino alcohols).

Reaction Mechanism Insights

The reductive amination mechanism proceeds via:

- Formation of an imine or iminium ion intermediate between the aldehyde and amine.

- Hydride transfer from the reducing agent to the imine carbon, generating the chiral amine.

- The stereochemical outcome is influenced by the chiral amine and reaction conditions, favoring the (1S,2S) configuration.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Starting Materials | 3-fluoro-4-methoxybenzaldehyde and chiral amine | Commercially available | Precursors for synthesis |

| Condensation | Formation of imine intermediate | Room temp, DCM or MeOH solvent | Imine intermediate formed |

| Reduction | Reduction of imine to amine | Sodium triacetoxyborohydride | Chiral amino alcohol produced |

| Purification | Chromatography purification | Silica gel column chromatography | Pure (1S,2S) amino alcohol |

| Industrial Scale-up | Optimization of solvent, temperature, and flow | Continuous flow reactors, automation | Scalable production |

Research Findings and Notes

- The fluoro and methoxy substituents on the aromatic ring affect both the chemical reactivity and biological properties, making the stereoselective synthesis critical.

- The (1S,2S) stereochemistry is essential for biological activity, thus controlling stereochemistry during synthesis is a key research focus.

- Optimization of reductive amination conditions can improve yield and enantiomeric excess.

- No significant alternative synthetic pathways have been reported that surpass reductive amination in efficiency for this compound.

- Industrial synthesis emphasizes scalability and reproducibility, often employing continuous flow technology.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkyl halides (e.g., methyl iodide) in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogens or alkyl groups onto the aromatic ring.

Scientific Research Applications

Antidepressant Activity

Research has indicated that (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol exhibits properties that may contribute to antidepressant effects. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which can enhance serotonin levels in the brain, potentially alleviating symptoms of depression.

Case Study Example :

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of β-amino alcohols for their antidepressant activity. The findings suggested that modifications to the aromatic ring significantly influenced the efficacy of these compounds as SSRIs .

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Data Table: Antitumor Activity

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Cancer Research Journal |

| A549 (Lung) | 12.9 | Oncology Reports |

| HeLa (Cervical) | 18.2 | European Journal of Cancer |

Synthesis and Derivatives

The synthesis of (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol can be achieved through various methods, including asymmetric synthesis techniques that provide high yields and enantiomeric purity.

Synthetic Route Example :

A common synthetic pathway involves the use of chiral catalysts to facilitate the formation of the desired stereoisomer while minimizing by-products.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study Example :

Research conducted on neuroprotective agents indicated that β-amino alcohols could mitigate oxidative stress in neuronal cells, thereby protecting against cell death . This property is attributed to their ability to modulate neurotransmitter levels and reduce inflammation.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Substituent Positioning :

- The 3-fluoro-4-methoxy group in the target compound is distinct from analogs like the 2,3,5-trifluoro derivative () or 4-fluoro substituents (). Para-methoxy groups are often associated with improved receptor affinity in adrenergic ligands, while fluorine enhances lipophilicity and metabolic stability .

- Stereochemistry : The (1S,2S) configuration may offer unique binding interactions compared to (1R,2S) isomers () or (1S,2R) configurations (), as stereoisomerism critically affects pharmacological activity .

Biological Activity: Compounds with fluoro-methoxy motifs (e.g., ) exhibit adrenoceptor binding, antiarrhythmic, and hypotensive activities. The target compound’s 3-fluoro-4-methoxy arrangement may optimize these effects compared to 2-methoxy or trifluorinated analogs .

Synthetic Pathways: Analogous amino alcohols are synthesized via reductive amination or chiral resolution ().

Research Implications and Gaps

- Pharmacological Profiling: No direct data on the target compound’s activity exist in the evidence. Testing for α/β-adrenoceptor binding (as in ) or antiarrhythmic efficacy is recommended .

- Comparative Stability : The discontinuation of the 2,3,5-trifluoro analog () suggests stability challenges; the target compound’s simpler substitution pattern may address this .

- Stereochemical Optimization : Further studies comparing (1S,2S) and (1R,2S) isomers could clarify the role of configuration in biological activity .

Biological Activity

(1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol is a chiral compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group and a fluoro-substituted aromatic ring, allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol is C10H14FNO2, with a molecular weight of 199.22 g/mol. The presence of both a fluoro and a methoxy group enhances its lipophilicity and binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 199.22 g/mol |

| CAS Number | 1269959-69-4 |

Research indicates that (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol exhibits potential in enzyme inhibition and receptor binding. The compound's structural features allow it to modulate the activity of specific enzymes and receptors involved in various biological pathways.

Enzyme Inhibition

Studies have shown that this compound can inhibit key enzymes associated with disease states. For example, its interaction with Polo-like Kinase 1 (Plk1) has been investigated for potential anticancer applications. The inhibition of Plk1 is crucial for inducing cell cycle arrest and apoptosis in cancer cells .

Receptor Binding

The binding affinity of (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol to neurotransmitter receptors has also been explored. The presence of the fluoro group enhances the compound's ability to interact with these receptors, potentially leading to therapeutic effects in neurological disorders .

Anticancer Activity

A study focusing on the anticancer properties of similar compounds found that derivatives with modifications similar to those in (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was primarily through apoptosis induction via mitochondrial pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol | HeLa | 5.0 |

| Similar Derivative A | MCF-7 | 4.5 |

| Similar Derivative B | A549 | 6.0 |

Neurological Implications

In another study examining compounds with structural similarities to (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol, researchers highlighted its potential for treating neurodegenerative diseases by modulating neurotransmitter levels through receptor interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.